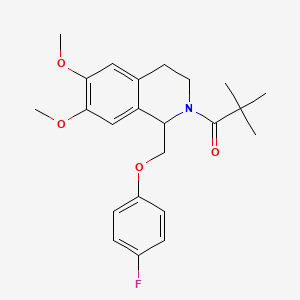
1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C23H28FNO4 and its molecular weight is 401.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research in chemical synthesis focuses on the modification of dihydroisoquinolines, including the study of partial O-demethylation of aromatic-substituted dihydroisoquinolines. Controlled acid hydrolysis has been used to partially O-demethylate aromatic dimethoxy-substituted dihydroisoquinolines, providing insights into selective cleavage and the structural elucidation of the monophenols obtained (Brossi & Teitel, 1970).
Fluorescence Studies and Hybridization
Another area of research is the synthesis of novel fluorophores related to dihydroisoquinoline derivatives for biological applications. Studies have explored how these compounds can be used for labeling nucleosides and oligodeoxyribonucleotides, enhancing fluorescence signals and hybridization affinity, which has implications for biological labeling and diagnostic applications (Singh & Singh, 2007).
Crystallography and Molecular Interactions
Research into the crystal structure and weak interactions of dihydroisoquinoline derivatives provides insights into how "organic fluorine" influences crystal packing. This knowledge is crucial for understanding molecular conformations and designing compounds with desired physical and chemical properties (Choudhury, Nagarajan, & Row, 2003).
Cellular Proliferation Assessment
The use of dihydroisoquinoline derivatives in assessing cellular proliferation in tumors showcases their potential in medical imaging and cancer research. A study on the safety, dosimetry, and tumor imaging capabilities of a specific dihydroisoquinoline derivative, 18F-ISO-1, in patients with malignant neoplasms, highlights the compound's potential for evaluating tumor proliferation through PET imaging (Dehdashti et al., 2013).
Eigenschaften
IUPAC Name |
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-23(2,3)22(26)25-11-10-15-12-20(27-4)21(28-5)13-18(15)19(25)14-29-17-8-6-16(24)7-9-17/h6-9,12-13,19H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXGOAERYXJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2978298.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2978299.png)
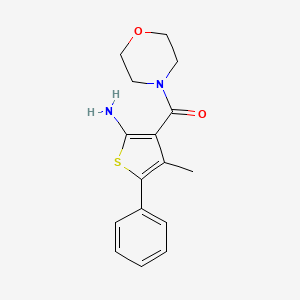
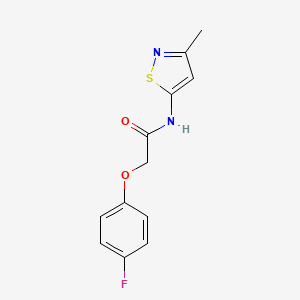
![1-({Benzyl[(oxolan-2-yl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2978305.png)
![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)
![N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2978307.png)
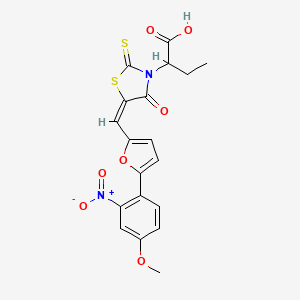
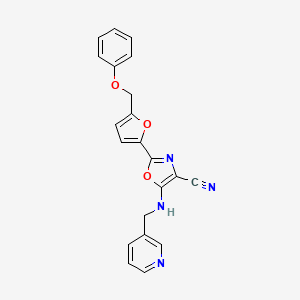
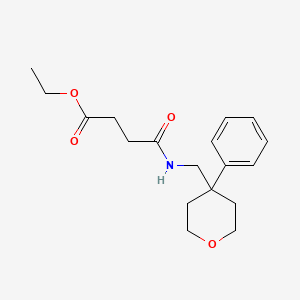
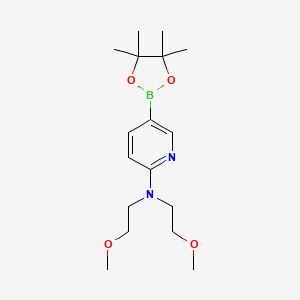
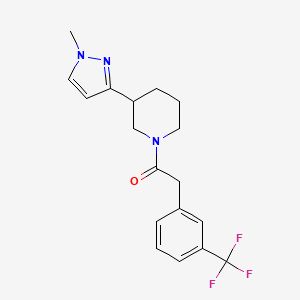
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2978319.png)
